N-(3-methoxyphenyl)-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamid e

Description

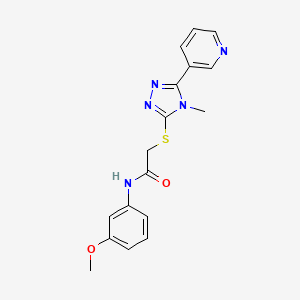

N-(3-methoxyphenyl)-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4, a 3-pyridyl moiety at position 5, and a thioether-linked acetamide group bearing a 3-methoxyphenyl substituent. The 3-methoxy group on the phenyl ring may enhance solubility, while the 3-pyridyl group could facilitate hydrogen bonding or π-π stacking interactions with target proteins .

Properties

Molecular Formula |

C17H17N5O2S |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C17H17N5O2S/c1-22-16(12-5-4-8-18-10-12)20-21-17(22)25-11-15(23)19-13-6-3-7-14(9-13)24-2/h3-10H,11H2,1-2H3,(H,19,23) |

InChI Key |

IEWWBZFLDADCIK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the thioether linkage.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-methoxyphenyl)-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is primarily investigated for its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 66 µM |

| Escherichia coli | Varies (noted in related compounds) |

Studies suggest that modifications in the triazole and piperazine groups can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cytotoxicity Testing : In vitro studies have shown that derivatives of this compound can induce significant cytotoxic effects on cancer cell lines such as breast cancer (e.g., AMJ13), with inhibition rates observed at concentrations of 40 and 60 µg/ml after 72 hours of exposure.

- Mechanism of Action : The proposed mechanism involves the compound's interaction with specific enzymes or receptors that modulate cellular pathways leading to apoptosis in cancer cells.

Study on Antimicrobial Properties

A study conducted on a derivative of N-(3-methoxyphenyl)-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide demonstrated a 97% inhibition rate against Gram-positive bacteria. This suggests that the structural modifications can significantly enhance antibacterial activity .

Investigation into Anticancer Effects

In another case study focusing on breast cancer cell lines, the compound exhibited selective cytotoxicity while sparing normal cells. The study concluded that the compound's ability to inhibit specific metabolic pathways could be leveraged for therapeutic use.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide would depend on its specific interactions with biological targets. Typically, triazole derivatives exert their effects by binding to enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aryl Group Modifications

- N-(2-ethoxyphenyl)-2-(4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-ylsulfanyl)acetamide (): Replacing the 3-methoxyphenyl with a 2-ethoxyphenyl group reduces steric hindrance but may lower metabolic stability due to the ethoxy group’s larger size. No direct activity data is available, but similar compounds exhibit IC50 values in the micromolar range for AChE/BChE inhibition .

- However, this substitution may reduce solubility compared to the methyl group in the target compound.

Pyridyl Positional Isomerism

- N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-ylthio)acetamide ():

A 2-pyridyl substituent instead of 3-pyridyl alters hydrogen-bonding interactions. Kinetic studies on similar analogs (e.g., compound 9h in ) show IC50 values of ~13 µM, suggesting positional isomerism significantly affects potency.

Triazole Core Substitutions

Enzymatic Inhibition Data

A comparative analysis of IC50 values for triazole-thio-acetamides is summarized below:

The target compound’s absence from these datasets suggests further experimental validation is needed. However, its 3-pyridyl and 3-methoxyphenyl groups likely position it within the moderate-activity range observed for analogs with similar substituents.

Biological Activity

N-(3-methoxyphenyl)-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antifungal and antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. The presence of the 1,2,4-triazole moiety is particularly noteworthy as it is associated with various biological activities.

- Molecular Formula : CHNOS

- Molecular Weight : 368.44 g/mol

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit potent antifungal properties. For instance:

- A study evaluated several triazole derivatives against Candida albicans and found that some exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL, outperforming traditional antifungals like fluconazole .

Antibacterial Activity

The antibacterial potential of triazole derivatives has been documented extensively:

- Compounds similar to N-(3-methoxyphenyl)-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide have shown activity against various Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated MIC values ranging from 0.125 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. Key findings include:

- Substituents on the Triazole Ring : Modifications at the 4-position of the triazole ring significantly influence antimicrobial efficacy. Electron-donating groups enhance activity, while bulky substituents may reduce it .

- Pyridine Substituents : The presence of a pyridine ring has been correlated with improved interaction with bacterial enzymes, leading to enhanced antibacterial effects .

Case Studies

-

Antifungal Evaluation :

In a comparative study, a series of triazole derivatives were synthesized and tested against clinical isolates of Candida. The compound N-(3-methoxyphenyl)-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide was included in this screening and showed promising results with MIC values comparable to established antifungals . -

Antibacterial Screening :

Another investigation focused on the antibacterial properties of various triazole derivatives against resistant strains of bacteria. The results indicated that modifications on the phenyl ring significantly affected the potency against MRSA and other pathogens .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.